

# Application Notes and Protocols for tert-BUTYL HYPOCHLORITE Mediated Cyclization Reactions

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## Compound of Interest

Compound Name: **tert-BUTYL HYPOCHLORITE**

Cat. No.: **B1582176**

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This document provides detailed application notes and experimental protocols for various cyclization reactions mediated by **tert-butyl hypochlorite** (t-BuOCl). This versatile and reactive reagent facilitates the formation of a diverse range of heterocyclic compounds, which are pivotal structural motifs in medicinal chemistry and drug development. The following sections detail the synthesis of quinoxalin-2-ones, chlorinated oxindoles and indoles, and 1-functionalized tetrahydrocarbazoles, offering insights into the reaction mechanisms, substrate scope, and detailed experimental procedures.

## Synthesis of Quinoxalin-2-ones via Iminyl Radical Cyclization

Application Note: The **tert-butyl hypochlorite**-induced cyclization of ethyl 2-(N-arylcarbamoyl)-2-iminoacetates provides an efficient pathway to synthesize quinoxalin-2-ones. [1] This method is particularly valuable as quinoxalinone scaffolds are present in numerous biologically active compounds. The reaction proceeds via an iminyl radical cyclization mechanism.[1] The use of t-BuOCl in conjunction with tetrabutylammonium iodide (TBAI) and tetrabutylammonium chloride (TBAC) under an oxygen atmosphere has been shown to be critical for high yields.[1] Oxygen plays a beneficial role in the reaction, with yields reaching up to 94% in some cases.[1] This protocol is scalable and offers a practical route to these important nitrogen-containing heterocycles.[1]

## Quantitative Data:

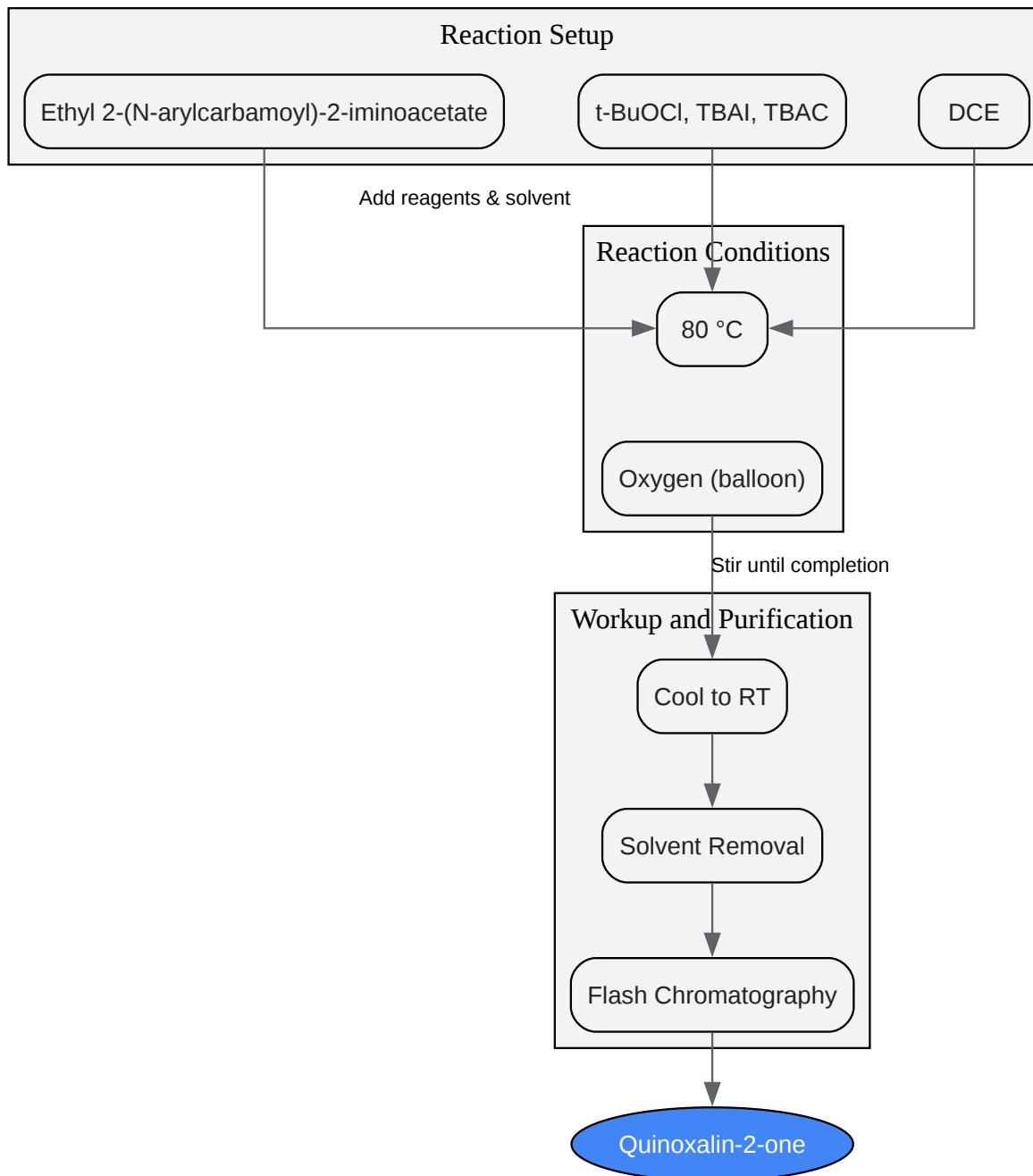
Entry	Substrate (Ar)	Product	Yield (%)
1	Phenyl	3-Ethoxycarbonylquinoxalin-2(1H)-one	85
2	4-Methylphenyl	3-Ethoxycarbonyl-6-methylquinoxalin-2(1H)-one	94
3	4-Methoxyphenyl	3-Ethoxycarbonyl-6-methoxyquinoxalin-2(1H)-one	82
4	4-Chlorophenyl	6-Chloro-3-ethoxycarbonylquinoxalin-2(1H)-one	78
5	2-Methylphenyl	3-Ethoxycarbonyl-8-methylquinoxalin-2(1H)-one	88

## Experimental Protocol:

General Procedure for the Synthesis of Quinoxalin-2-ones:[1]

To a solution of ethyl 2-(N-arylcarbamoyl)-2-iminoacetate (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube were added **tert-butyl hypochlorite** (t-BuOCl, 0.4 mmol, 2.0 equiv.), tetrabutylammonium iodide (TBAI, 0.04 mmol, 0.2 equiv.), and tetrabutylammonium chloride (TBAC, 0.04 mmol, 0.2 equiv.). The tube was subjected to an oxygen atmosphere (balloon) and heated to 80 °C. The reaction mixture was stirred for the time indicated by TLC monitoring. After completion of the reaction, the mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired quinoxalin-2-one product.

## Reaction Workflow:



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Caption: Experimental workflow for the synthesis of quinoxalin-2-ones.

# Synthesis of Chlorinated Oxindoles and Indoles

Application Note: **tert-Butyl hypochlorite** serves as a versatile reagent for the chlorooxidation of indoles, chlorination of 2-oxindoles, and decarboxylative chlorination of indole-2-carboxylic acids.<sup>[2][3]</sup> This methodology provides access to a variety of valuable chlorinated oxindole and indole derivatives, which are important scaffolds in medicinal chemistry.<sup>[2]</sup> The reactions are typically carried out under mild conditions and exhibit good functional group tolerance, allowing for the synthesis of complex molecules.<sup>[2][3]</sup> Depending on the substrate and reaction conditions, 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles can be selectively obtained in moderate to excellent yields.<sup>[2][3]</sup>

## Quantitative Data:

Table 2.1: Chlorooxidation of Indoles

Entry	Substrate	Product	Yield (%)
1	Ethyl 1H-indole-2-carboxylate	Ethyl 2-chloro-3-oxoindoline-2-carboxylate	99
2	Methyl 1H-indole-2-carboxylate	Methyl 2-chloro-3-oxoindoline-2-carboxylate	91
3	2-Phenyl-1H-indole	2-Chloro-2-phenylindolin-3-one	>99

Table 2.2: Chlorination of 2-Oxindoles

Entry	Substrate	Product	Yield (%)
1	2-Oxindole	3,3-Dichloroindolin-2-one	85
2	1-Methyl-2-oxindole	3,3-Dichloro-1-methylindolin-2-one	92
3	5-Bromo-2-oxindole	5-Bromo-3,3-dichloroindolin-2-one	78

## Experimental Protocols:

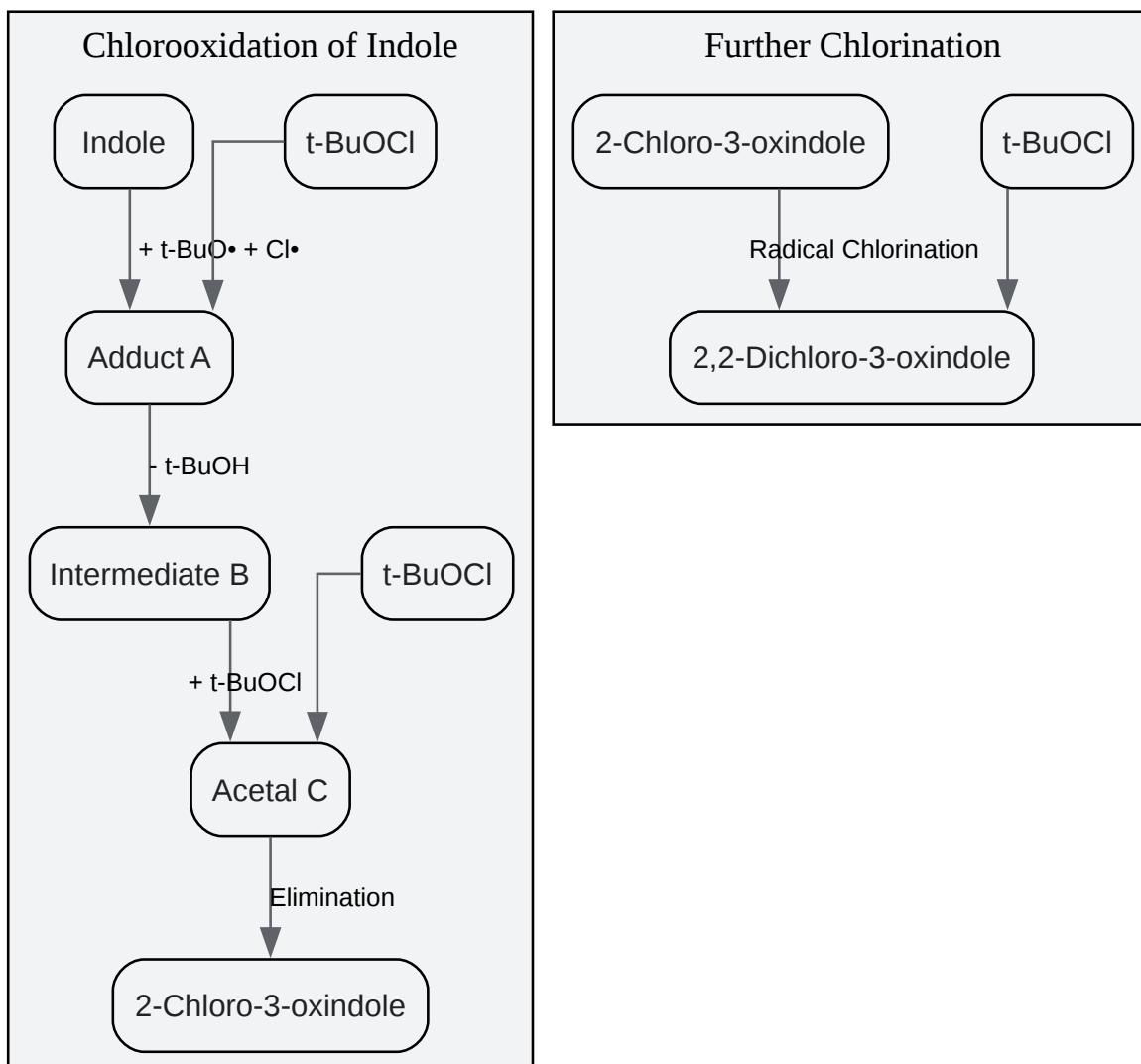
### General Procedure for the Chlorooxidation of Indoles:[2]

To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, the indole substrate (0.5 mmol, 1.0 equiv.), t-BuOCl (1.25 mmol, 2.5 equiv. or 2.0 mmol, 4.0 equiv. as needed), and ethyl acetate (EtOAc, 3.0 mL) were added and sealed under an air atmosphere. The reaction mixture was stirred at 40 °C for 16 h, and then cooled to room temperature. The solvent was removed under reduced pressure and the crude product was purified by silica gel column chromatography to afford the desired product.

### General Procedure for the Chlorination of 2-Oxindoles:[2]

To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, the 2-oxindole substrate (0.5 mmol, 1.0 equiv.), t-BuOCl (2.0 mmol, 4.0 equiv.), and EtOAc (3.0 mL) were added and sealed under an air atmosphere. The reaction mixture was stirred at 60 °C for 24 h, and then cooled to room temperature. The solvent was removed under reduced pressure and the crude product was purified by silica gel column chromatography to afford the desired product.

## Plausible Reaction Mechanism:

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Caption: Plausible mechanism for the chlorooxidation of indoles.<sup>[4]</sup>

## Diastereoselective Oxidative Coupling for the Synthesis of 1-Functionalized Tetrahydrocarbazoles

Application Note: A mild and operationally simple protocol for the direct C-H functionalization of the 1-position of tetrahydrocarbazoles is achieved using **tert-butyl hypochlorite**.<sup>[5]</sup> This diastereoselective oxidative coupling process allows for the successful generation of 1-functionalized tetrahydrocarbazoles with good to excellent yields and demonstrates good

functional group tolerance.<sup>[5]</sup> The reaction proceeds with high diastereoselectivity, which is attributed to the axial attack of the nucleophile from the less hindered face of the intermediate.<sup>[6]</sup> This method provides a valuable tool for the late-stage functionalization of complex molecules containing the tetrahydrocarbazole core.

## Quantitative Data:

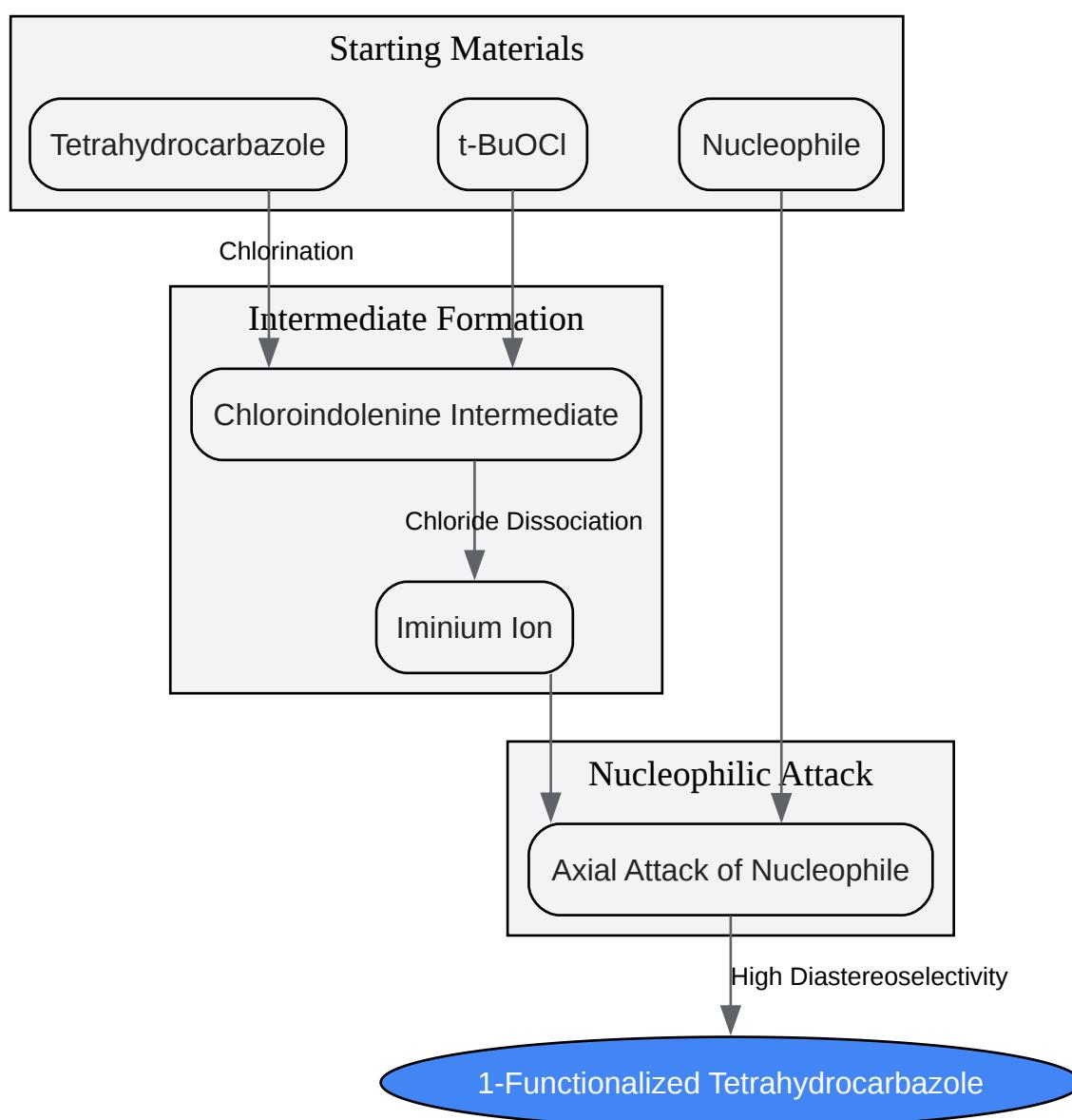
Entry	Tetrahydrocarbazole	Nucleophile	Product	Diastereomeric Ratio	Yield (%)
1	Tetrahydrocarbazole	Benzylamine	1-(Benzylamino)tetrahydrocarbazole	>20:1	81
2	6-Chlorotetrahydrocarbazole	Benzylamine	1-(Benzylamino)-6-chlorotetrahydrocarbazole	>20:1	75
3	Tetrahydrocarbazole	Aniline	1-(Phenylamino)tetrahydrocarbazole	>20:1	68
4	Tetrahydrocarbazole	Methanol	1-Methoxytetrahydrocarbazole	>20:1	72
5	8-Methyltetrahydrocarbazole	Benzylamine	1-(Benzylamino)-8-methyltetrahydrocarbazole	>20:1	85

## Experimental Protocol:

General Procedure for the Diastereoselective Oxidative Coupling:<sup>[6]</sup>

To a solution of the tetrahydrocarbazole (0.2 mmol) in anhydrous tetrahydrofuran (THF, 2.0 mL) at -20 °C was added **tert-butyl hypochlorite** (t-BuOCl, 0.2 mmol, 1.0 equiv.). After stirring for 10 minutes, the nucleophile (0.6 mmol, 3.0 equiv.) was added. The reaction mixture was stirred at -20 °C for 2 hours, and then quenched with saturated aqueous sodium bicarbonate (5 mL). The mixture was warmed to room temperature and extracted with dichloromethane (3 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography (dichloromethane/methanol) to yield the desired 1-functionalized tetrahydrocarbazole.

## Logical Relationship Diagram:



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Caption: Key steps in the diastereoselective functionalization.

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